REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH:6]1[CH2:11][CH2:10][C:9]([CH3:16])([C:12]([O:14]C)=[O:13])[CH2:8][CH2:7]1)(=[O:5])[CH3:4].Cl>C(O)C>[C:3]([CH:6]1[CH2:11][CH2:10][C:9]([CH3:16])([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl 4-acetyl-1-methyl-1-cyclohexanecarboxylate
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1CCC(CC1)(C(=O)OC)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was reacted for 4 hours, while it
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted three times with 50 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
WASH
|
Details
|
was washed twice with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the product obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCC(CC1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |